

Safety data sheet (SDS) and toxicity of 2-Chloro-2-Fluorocyclohexanone

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Compound of Interest

Compound Name: 2-Chloro-2-Fluorocyclohexanone

Cat. No.: B12850751

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Electrophilic Reactivity and Toxicological Profiling of **2-Chloro-2-Fluorocyclohexanone**: A Comprehensive Safety and Handling Guide

Executive Summary & Chemical Identity

2-Chloro-2-Fluorocyclohexanone (CAS: 35365-22-1) is a dihalogenated cyclic ketone frequently utilized as an advanced intermediate in the synthesis of complex pharmaceuticals and agrochemicals[1]. The presence of both a chlorine and a fluorine atom at the alpha position to the carbonyl group creates a highly electron-deficient center. While this structural motif makes the molecule a potent electrophile—capable of rapid nucleophilic substitution (SN2) reactions desired in synthetic chemistry—it inherently translates to significant biological toxicity. Understanding the causality between its chemical structure and its biological reactivity is paramount for drug development professionals handling this compound.

Physicochemical Properties & Structural Causality

To predict the pharmacokinetic and toxicological behavior of **2-Chloro-2-Fluorocyclohexanone**, we must first analyze its physicochemical properties. The dual halogenation significantly alters its lipophilicity and electrophilic index compared to an unhalogenated cyclohexanone[2].

Table 1: Quantitative Physicochemical Properties

Property	Value	Causality / Biological Implication
CAS Number	35365-22-1	Unique identifier for regulatory and safety tracking[1].
Molecular Formula	C6H8ClFO	Indicates a highly halogenated, low-molecular-weight scaffold[1].
Molecular Weight	150.58 g/mol	Small size allows rapid diffusion across lipid bilayers[1].
XLogP	~1.50 - 1.80	Moderate lipophilicity; readily penetrates biological membranes[2].
Topological Polar Surface Area	17.10 Å ²	Low TPSA ensures high cellular and tissue permeability[2].
Reactivity Motif	Alpha-haloketone	High susceptibility to nucleophilic attack by biological thiols.

Safety Data Sheet (SDS) & Mechanistic Toxicology

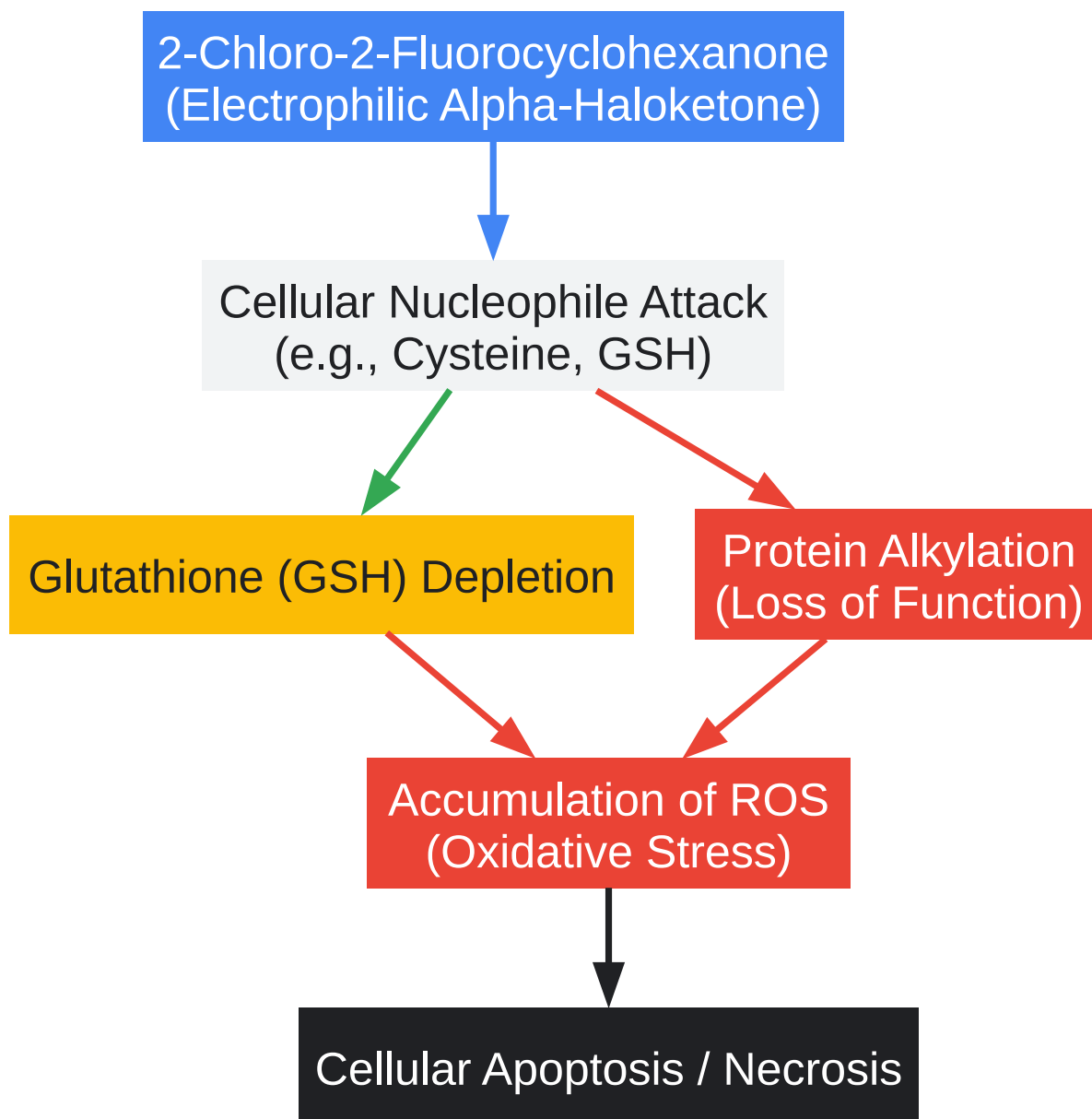
Because specific in vivo toxicity data for the exact 2-Chloro-2-Fluoro variant is limited in public domains, toxicologists employ a scientifically validated "read-across" approach using its structural analog, 2-Chlorocyclohexanone (CAS: 822-87-7)[3], and the broader class of alpha-haloketones.

Hazard Classifications (GHS): Based on analog data, this compound triggers several critical hazard warnings[4]:

- H302 / H332: Harmful if swallowed or inhaled.

- H315 / H319: Causes severe skin and serious eye irritation (Potent Lachrymator).
- H317: May cause an allergic skin reaction (Sensitizer).
- H335: May cause respiratory irritation.

The Causality of Toxicity (Mechanism of Action): The toxicity of **2-Chloro-2-Fluorocyclohexanone** is not mediated by traditional receptor binding, but by irreversible covalent modification. The alpha-carbon is highly activated by the electron-withdrawing carbonyl, chlorine, and fluorine groups. When introduced to a biological system, it rapidly reacts with the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and cysteine residues in critical proteins. This alkylation depletes GSH, stripping the cell of its primary antioxidant defense. The subsequent accumulation of Reactive Oxygen Species (ROS) triggers oxidative stress, mitochondrial dysfunction, and ultimately, cellular apoptosis or necrosis.



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Mechanistic pathway of alpha-haloketone-induced cellular toxicity via GSH depletion.

Self-Validating Experimental Protocol: In Vitro Toxicity & GSH Depletion Assay

To empirically validate the electrophilic toxicity of **2-Chloro-2-Fluorocyclohexanone** in a laboratory setting, a robust, self-validating in vitro assay is required. This protocol utilizes HepG2 cells, which retain hepatic metabolic competence, making them the gold standard for evaluating xenobiotic toxicity.

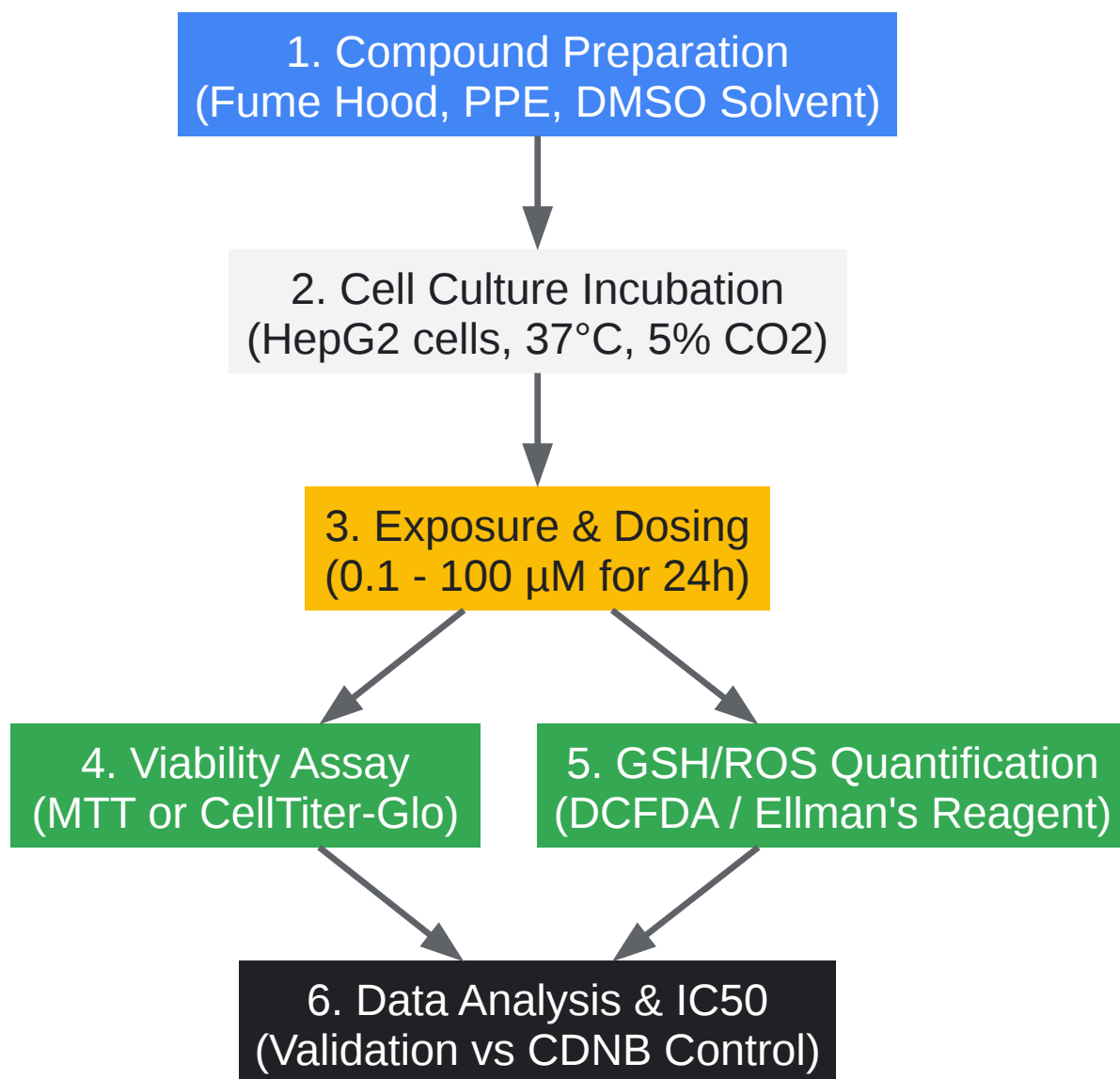
Causality in Experimental Design:

- **Solvent Choice:** The compound must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO). Aqueous solutions will cause rapid hydrolysis of the alpha-halogens, neutralizing the electrophile before it reaches the cells.
- **Orthogonal Readouts:** Relying solely on a viability assay (like MTT) can produce false positives if the compound directly reduces the tetrazolium dye. Therefore, we couple viability with a direct quantification of GSH depletion using Ellman's Reagent (DTNB).
- **Self-Validation (Controls):** The system is internally validated using 1-Chloro-2,4-dinitrobenzene (CDNB) as a known positive control for GSH depletion, and a 0.1% DMSO vehicle as a negative control to ensure the solvent itself is not inducing apoptosis.

Step-by-Step Methodology:

- **Compound Preparation:** In a certified Class II biological safety cabinet or chemical fume hood, prepare a 10 mM stock solution of **2-Chloro-2-Fluorocyclohexanone** in anhydrous DMSO. (Safety Note: Wear double nitrile gloves, splash goggles, and a lab coat, as the compound is a potent lachrymator and skin sensitizer).
- **Cell Culture:** Seed HepG2 cells in a 96-well plate at a density of 1×10^4 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cellular adhesion and exponential growth.
- **Exposure & Dosing:** Treat the cells with a concentration gradient of the compound (0.1 μM to 100 μM). Include dedicated wells for CDNB (positive control) and 0.1% DMSO (vehicle control). Incubate for 24 hours.

- Viability Assessment (MTT): Add MTT reagent to half the experimental wells. After 4 hours, solubilize the resulting formazan crystals and measure absorbance at 570 nm to determine the IC50 for cytotoxicity.
- GSH Quantification: Lyse the remaining cells and add Ellman's Reagent (DTNB). The free thiols of intracellular GSH will react with DTNB to produce a yellow product (TNB). Measure absorbance at 412 nm. A dose-dependent decrease in absorbance confirms the electrophilic depletion of GSH.
- Data Synthesis: Correlate the IC50 of cell viability with the IC50 of GSH depletion. A matched decline confirms that the mechanism of cell death is driven by electrophilic stress.



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Step-by-step in vitro workflow for evaluating electrophilic cytotoxicity and ROS generation.

References

- Title: CAS 35365-22-1 C₆H₈ClFO **2-Chloro-2-Fluorocyclohexanone** ≥95% Source: Howei Pharm URL:[[Link](#)]
- Title: 2-Chlorocyclohexanone (CID 13203) - Molecular Properties & Analysis (Analog Data) Source: MolForge URL:[[Link](#)]
- Title: Bromomethyl ethyl ketone - Exposome-Explorer (Alpha-haloketone toxicity) Source: IARC (International Agency for Research on Cancer) URL:[[Link](#)]

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